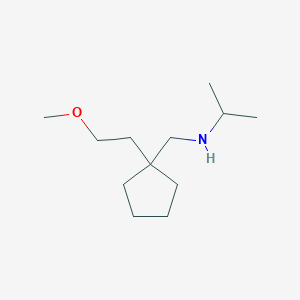
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a 2-methoxyethyl group and a propan-2-amine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine typically involves the reaction of cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecular architectures.
Biology: In biological research, the compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The presence of the methoxyethyl group and the amine moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- n-((1-(2-Hydroxyethyl)cyclopentyl)methyl)propan-2-amine
- n-((1-(2-Ethoxyethyl)cyclopentyl)methyl)propan-2-amine
- n-((1-(2-Methylthioethyl)cyclopentyl)methyl)propan-2-amine
Uniqueness: The presence of the methoxyethyl group in n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine imparts unique chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it distinct from its analogs, which may have different substituents leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]propan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-11(2)13-10-12(8-9-14-3)6-4-5-7-12/h11,13H,4-10H2,1-3H3 |
InChI-Schlüssel |
NNQWKJQLSPRRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1(CCCC1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



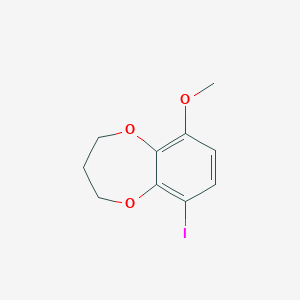
![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
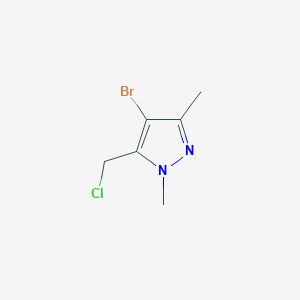
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
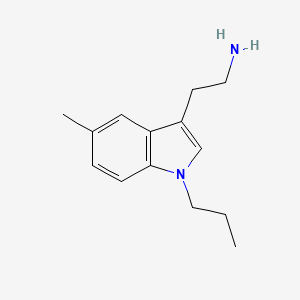
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
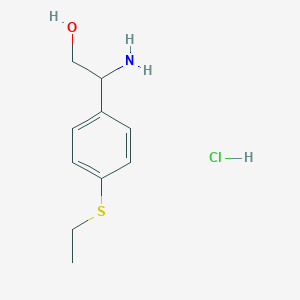
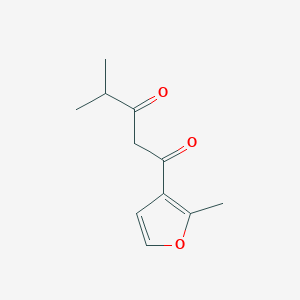
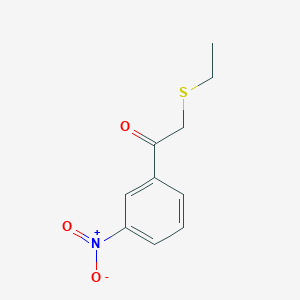

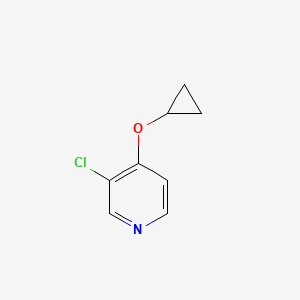

![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
